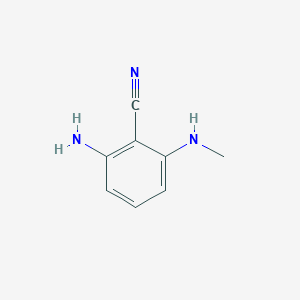
2-Amino-6-(methylamino)benzonitrile
Cat. No. B1625487
Key on ui cas rn:
63365-24-2
M. Wt: 147.18 g/mol
InChI Key: ZFCWBWRUAGWYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04504660
Procedure details


2-Amino-6-fluorobenzonitrile (200 mg) is heated in a sealed vessel in ethanol saturated with methylamine gas at 140° C. for 4 hrs. The solvent is evaporated, water is added and the product is extracted into methylene chloride. Evaporation of the solvent gives the title compound as an oil, (200 mg) which is converted to the crystalline hydrochloride with i-propanolic HCl-diethyl ether, m.p. 214°-216° C. (dec).



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].[CH3:11][NH2:12]>C(O)C>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([NH:12][CH3:11])[C:3]=1[C:4]#[N:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C#N)C(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted into methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C#N)C(=CC=C1)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
